![molecular formula C25H33ClN6O5S B14651156 [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid CAS No. 50651-38-2](/img/structure/B14651156.png)
[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenoxy group, and a pyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the triazine ring reacts with a phenol derivative.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling: The final step involves coupling the triazine-phenoxy intermediate with the pyrrolidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the triazine ring or the carbonyl group in the pyrrolidine moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazine ring and phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydroxide, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a drug candidate. Its triazine ring and phenoxy group are common motifs in pharmaceuticals, suggesting possible bioactivity.
Medicine
The compound could be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors. Its structure may allow it to interact with biological targets in a unique manner.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
作用機序
The mechanism of action of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazine ring could play a role in binding to active sites, while the phenoxy and pyrrolidine groups may enhance its affinity and specificity.
類似化合物との比較
Similar Compounds
- [2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetic acid
- [3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propionic acid
- [2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butyric acid
Uniqueness
The uniqueness of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid lies in its combination of functional groups
特性
CAS番号 |
50651-38-2 |
|---|---|
分子式 |
C25H33ClN6O5S |
分子量 |
565.1 g/mol |
IUPAC名 |
[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid |
InChI |
InChI=1S/C23H27ClN6O2.C2H6O3S/c1-23(2)28-21(25)27-22(26)30(23)17-8-9-19(18(24)13-17)32-14-15-6-5-7-16(12-15)20(31)29-10-3-4-11-29;1-2-6(3,4)5/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H4,25,26,27,28);2H2,1H3,(H,3,4,5) |
InChIキー |
UMNBEQHKUMETSQ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N4CCCC4)Cl)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
![2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)benzoic acid](/img/structure/B14651087.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
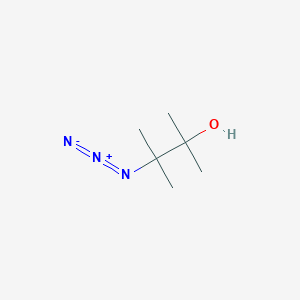
![(E)-1-(4-Chlorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14651103.png)
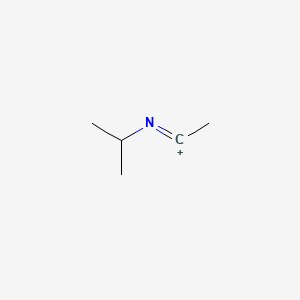
![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)

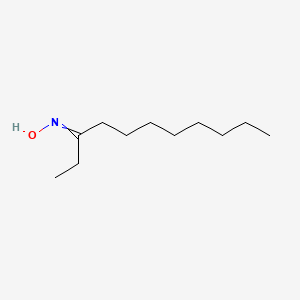
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
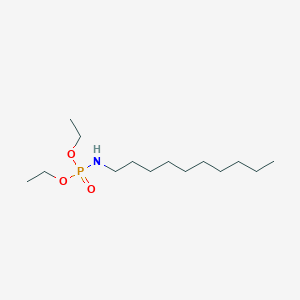

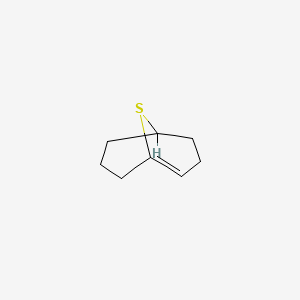
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
